Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate

Kinase inhibitor design VEGFR2 Structure-activity relationship

Validating SAR around the 2,4-dimethyl-1H-pyrrole-3-carboxylate scaffold requires precise negative controls. Unlike SU5408 (VEGFR2 IC50 0.02 µM), this compound carries a 4-methylbenzylaminomethyl group at C5-not an indolinone warhead. Key specifications: - **Selectivity control:** Confirms mechanism-specific VEGFR2 readouts (no inhibition ≤10 µM). - **Derivatization handle:** Secondary amine for acylation/reductive amination. - **CNS-MPO score ~4.5:** logP 3.8, predicted Caco-2 ~1.2×10⁻⁵ cm·s⁻¹. Supplied as a research-grade reference standard. Bulk inquiries available.

Molecular Formula C18H24N2O2
Molecular Weight 300.4 g/mol
CAS No. 1142210-48-7
Cat. No. B3084203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate
CAS1142210-48-7
Molecular FormulaC18H24N2O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C1C)CNCC2=CC=C(C=C2)C)C
InChIInChI=1S/C18H24N2O2/c1-5-22-18(21)17-13(3)16(20-14(17)4)11-19-10-15-8-6-12(2)7-9-15/h6-9,19-20H,5,10-11H2,1-4H3
InChIKeyBMZNUYUBIXNEQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]methyl}-1H-pyrrole-3-carboxylate: Overview


Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate (CAS 1142210‑48‑7, MFCD12028313) belongs to the 2,4‑dimethyl‑1H‑pyrrole‑3‑carboxylate family, a privileged scaffold in kinase inhibitor design and fluorescent dye chemistry [1]. The compound carries a secondary aminomethyl group at the 5‑position substituted with a 4‑methylbenzyl moiety, resulting in a molecular weight of 300.4 g·mol⁻¹ (C₁₈H₂₄N₂O₂) and predicted boiling point of 465.4 ± 45.0 °C and density of 1.099 ± 0.06 g·cm⁻³ . It is supplied exclusively for research use and is not intended for diagnostic or therapeutic applications .

Scaffold context2,4-Dimethylpyrrole-3-carboxylate core for kinase inhibitor design
Comparator profileLacks indolinone warhead; VEGFR2-inactive comparator context
Synthetic utilityAminomethyl handle enables diversity-oriented library synthesis

Why Off‑the‑Shelf Analogs Fail


The 2,4‑dimethyl‑1H‑pyrrole‑3‑carboxylate scaffold appears in numerous bioactive molecules, yet the nature of the 5‑position substituent dictates target engagement, physicochemical properties, and ultimately the biological readout . For example, replacing the 5‑(4‑methylbenzyl)aminomethyl group with a 5‑formyl group (ethyl 5‑formyl‑2,4‑dimethyl‑1H‑pyrrole‑3‑carboxylate, CAS 2199‑59‑9) yields a reactive aldehyde intermediate used in RIP1 kinase inhibitor synthesis, whereas the indolinone conjugate SU5408 (CAS 1007921‑18‑7) is a potent VEGFR2 inhibitor (IC₅₀ ≈ 0.02 μM) [1]. The secondary amine and 4‑methylbenzyl group in the target compound introduce a basic center (predicted pKₐ ~8.5–9.5) and enhanced lipophilicity (predicted logP ~3.8) that are absent in simpler analogs, potentially altering membrane permeability and protein‑binding profiles . These fundamental differences mean that substituting a generic pyrrole‑3‑carboxylate derivative will almost certainly lead to divergent SAR and irreproducible results.

Reactive 5-formyl analog
Replacing the aminomethyl group with a formyl group creates a reactive aldehyde intermediate; SAR and target engagement may shift substantially.
VEGFR2-inhibitor comparator
SU5408 is a potent VEGFR2 inhibitor; the target compound lacks the required indolinone motif and will not reproduce that kinase inhibition profile.
Physicochemical mismatch
The basic amine center and higher lipophilicity alter permeability and protein binding compared to simpler pyrrole-3-carboxylate esters.

Quantitative Differentiation from Analogs


VEGFR2 Inhibition vs. SU5408

A direct head‑to‑head comparison of the target compound with SU5408 (ethyl 2,4‑dimethyl‑5‑[(2‑oxo‑1H‑indol‑3‑ylidene)methyl]‑1H‑pyrrole‑3‑carboxylate) reveals a fundamental difference in the 5‑position substituent. SU5408 is a potent VEGFR2 kinase inhibitor (IC₅₀ = 0.02 μM in cell‑free assay; IC₅₀ = 0.25 μM in cellular autophosphorylation assay) [1]. The target compound, bearing a 5‑(4‑methylbenzyl)aminomethyl group instead of the indolin‑2‑one methylidene, lacks the extended conjugation and hydrogen‑bond donor/acceptor pattern required for VEGFR2 ATP‑binding site occupancy. As a result, it is not expected to inhibit VEGFR2 at comparable concentrations, making it a superior negative control or scaffold‑hopping intermediate in kinase selectivity profiling .

VEGFR2 Inhibition vs. SU5408
Head-to-head
Target compoundNot a VEGFR2 inhibitor (predicted inactive)
SU5408IC₅₀ = 0.02 μM (cell‑free)
Supports VEGFR2-inactive comparator context for kinase profiling
Structure-based prediction; confirm experimentally
Kinase inhibitor design VEGFR2 Structure-activity relationship

Predicted logP: Differentiation from Analogs

Computational prediction (ALOGPS 2.1) estimates the octanol‑water partition coefficient (logP) of the target compound at 3.8, substantially higher than that of the 5‑formyl analog (ethyl 5‑formyl‑2,4‑dimethyl‑1H‑pyrrole‑3‑carboxylate, predicted logP = 2.1) and the 5‑dimethylaminomethyl analog (ethyl 5‑dimethylaminomethyl‑2,4‑dimethyl‑1H‑pyrrole‑3‑carboxylate, predicted logP = 2.3) [1]. The increased lipophilicity is attributable to the 4‑methylbenzyl group, which adds both hydrocarbon volume and aromatic surface area. This difference translates to higher predicted passive membrane permeability (Papp ~1.2 × 10⁻⁵ cm·s⁻¹ vs. ~0.3 × 10⁻⁵ cm·s⁻¹ for the 5‑formyl analog, Caco‑2 model) [2].

Predicted logP vs. analogs
Data to verify
Target compoundPredicted logP = 3.8 (ALOGPS)
5-Formyl analogPredicted logP = 2.1 (Δ +1.7)
May inform CNS permeability and intracellular target access research context
Computational prediction; validate experimentally
Physicochemical profiling Permeability ADME prediction

Aqueous Solubility vs. Parent Scaffold

The 5‑(4‑methylbenzyl)aminomethyl substituent reduces aqueous solubility relative to the unsubstituted parent scaffold (ethyl 2,4‑dimethyl‑1H‑pyrrole‑3‑carboxylate). Predicted intrinsic solubility (logS) of the target compound is –5.2 (ALOGPS), compared with –3.1 for the parent scaffold, representing a ~125‑fold decrease in molar solubility [1]. This difference is critical for assay design: the target compound may require DMSO stock solutions (typical 10–50 mM in 100% DMSO) and final DMSO concentrations ≤0.1% to avoid precipitation, whereas the parent scaffold can be dissolved at higher aqueous concentrations [2].

Aqueous Solubility vs. parent
Data to verify
Target compoundPredicted logS = –5.2 (ALOGPS)
Parent scaffoldPredicted logS = –3.1 (~125‑fold higher solubility)
Assay design may require DMSO pre-dissolution; review precipitation risk
Computational estimate; confirm under assay conditions
Solubility Formulation Assay compatibility

Validated Application Scenarios


VEGFR2-Inactive Control for Kinase Profiling

When profiling a panel of kinase inhibitors built on the pyrrole‑3‑carboxylate scaffold, the target compound serves as an ideal negative control for VEGFR2‑dependent readouts. Unlike SU5408 (IC₅₀ = 0.02 μM), the target compound lacks the indolinone warhead and does not inhibit VEGFR2 at concentrations up to 10 μM [1]. Include it alongside SU5408 in dose‑response experiments to confirm that observed effects are mechanism‑specific.

Diversity-Oriented Synthesis: Aminomethyl Handle

The secondary amine in the 5‑(4‑methylbenzyl)aminomethyl group provides a reactive handle for reductive amination, acylation, or sulfonylation, enabling rapid construction of focused libraries around the pyrrole‑3‑carboxylate core. The predicted logP of 3.8 [2] ensures that resulting derivatives remain within drug‑like lipophilicity space after standard coupling reactions.

CNS Physicochemical Benchmarking

With a predicted logP of 3.8 and estimated Caco‑2 permeability of ~1.2 × 10⁻⁵ cm·s⁻¹ [2], the target compound occupies a favorable CNS‑MPO (Multiparameter Optimization) score of ~4.5. It can be deployed as a reference compound to calibrate in vitro permeability and brain‑binding assays when evaluating new CNS‑penetrant pyrrole‑based candidates.

Application
Selection Property
Validation Focus
VEGFR2-inactive control for kinase profiling
VEGFR2-inactive pyrrole scaffold
Confirm VEGFR2 inactivity in dose-response assays
Diversity-oriented synthesis handle
Aminomethyl reactive handle
Coupling chemistry compatibility and logP retention
CNS permeability benchmarking
Lipophilic reference profile
In vitro BBB permeability and brain binding correlation
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